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Compound of Interest

Compound Name: MS115

Cat. No.: B15544521

An In-depth Technical Guide on the Discovery and Development of a Potent p300/CBP
Inhibitor: A-485

Introductory Note: The initial request specified a query for "MS115." However, extensive
research did not yield any public domain information linking "MS115" to a p300/CBP inhibitor.
The search results did, however, provide substantial information on other molecules in this
class, including the well-characterized inhibitor A-485. It is highly probable that "MS115" was a
typographical error. Therefore, this technical guide will focus on A-485 as a representative and
well-documented p300/CBP inhibitor to fulfill the core requirements of the prompt.

Abstract

The histone acetyltransferases (HATs) p300 and CBP are critical transcriptional co-activators
implicated in a variety of cellular processes and pathological conditions, including cancer.[1][2]
While histone deacetylase (HDAC) inhibitors have seen clinical success, the development of
potent and selective HAT inhibitors has been a significant challenge.[1][2] This guide details the
discovery and development of A-485, a potent, selective, and drug-like catalytic inhibitor of
p300/CBP.[1][2] A-485 competes with acetyl-CoA and has demonstrated selective inhibition of
proliferation in specific cancer cell lineages, such as hematological malignancies and androgen
receptor-positive prostate cancer.[1][2] This document provides a comprehensive overview of
A-485, including its discovery process, mechanism of action, preclinical data, and detailed
experimental protocols.
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The development of small molecule inhibitors targeting the catalytic activity of histone
acetyltransferases has been a long-standing goal in drug discovery.[2] Early inhibitors of
p300/CBP, such as natural products, bi-substrate analogs, and the small molecule C646,
suffered from a lack of potency or selectivity.[2]

The discovery of A-485 marked a significant advancement in the field. It was identified as a
potent and selective inhibitor of the catalytic activity of p300 and CBP.[1][2] A key milestone in
its development was the elucidation of its binding mode through a high-resolution (1.95 A) co-
crystal structure with the catalytic active site of p300.[1][2] This structural information confirmed
that A-485 acts as an acetyl-CoA competitive inhibitor.[1][2]

Preclinical studies have shown that A-485 selectively inhibits the proliferation of certain tumor
types.[1][2] In prostate cancer models, A-485 was found to inhibit the androgen receptor
transcriptional program in both androgen-sensitive and castration-resistant settings, leading to
tumor growth inhibition in a castration-resistant xenograft model.[1][2]

Mechanism of Action

p300 and CBP are paralogous histone acetyltransferases that play a crucial role in regulating
gene transcription by acetylating histone and non-histone proteins.[1][2] This acetylation is a
key epigenetic modification that generally leads to a more open chromatin structure, facilitating
transcription.

A-485 exerts its inhibitory effect by directly competing with the cofactor acetyl-CoA for binding
to the catalytic domain of p300/CBP.[1][2] This prevents the transfer of acetyl groups to lysine
residues on histone tails and other protein substrates. A-485 has been shown to selectively
decrease histone H3 lysine 27 acetylation (H3K27Ac) and H3K18Ac, which are known
substrates of p300/CBP, without affecting other histone acetylation marks like H3K9Ac.[1]

Quantitative Data

The following table summarizes the key quantitative data for A-485 based on available
information.
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Cell Line/Assay
Parameter Value . Reference
Condition

Data not available in

p300 IC50
search results
Data not available in
CBP IC50
search results
H3K27Ac Cellular Potent inhibition PC-3 cells (3h ]
IC50 observed treatment)
Selective for H3K27Ac
o and H3K18Ac over PC-3 cells (3h
Selectivity ) ] [1]
other epigenetic treatment)
marks
Co-crystal Structure ] )
1.95 A p300 catalytic domain  [1][2]

Resolution

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further
research.

High-Content Microscopy for Histone Acetylation

This protocol describes the method used to quantify changes in histone acetylation levels in
cells treated with A-485.

o Cell Seeding: PC-3 cells are seeded in appropriate multi-well plates.

o Compound Treatment: Cells are treated with varying concentrations of A-485 or a negative
control (A-486) for a specified duration (e.g., 3 hours).

» Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to
intracellular targets.
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e Immunostaining: Cells are incubated with primary antibodies specific for different histone
acetylation marks (e.g., anti-H3K27Ac, anti-H3K9Ac).

e Secondary Antibody and Imaging: A fluorescently labeled secondary antibody is used for
detection. High-content imaging systems are used to capture and quantify the fluorescence
intensity for each histone mark.

o Data Analysis: The fluorescence intensity is normalized to a DMSO control to determine the
percentage of inhibition.

Western Blotting for Histone Acetylation

This protocol outlines the steps for assessing global changes in histone acetylation via Western
blotting.

e Cell Lysis: PC-3 cells are treated with A-485 for a specified time (e.g., 3 hours) and then
lysed to extract total protein.

o Protein Quantification: The concentration of the extracted protein is determined using a
standard protein assay.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

e Antibody Incubation: The membrane is incubated with primary antibodies against specific
histone acetylation marks (H3K27Ac, H3K18Ac, etc.) and a loading control (e.g., total
histone H3).

o Detection: A secondary antibody conjugated to a detection enzyme is used, and the signal is
visualized using an appropriate substrate.

e Analysis: The band intensities are quantified and normalized to the loading control.

Visualizations
Signaling Pathway
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Caption: Mechanism of action of A-485 in inhibiting p300/CBP.

Experimental Workflow
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Caption: Workflow for high-content screening of histone acetylation.
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Conclusion

A-485 represents a significant breakthrough in the development of selective p300/CBP
inhibitors. Its well-defined mechanism of action, demonstrated preclinical efficacy in specific
cancer models, and the availability of a co-crystal structure provide a solid foundation for
further drug development efforts. The methodologies and data presented in this guide offer a
comprehensive resource for researchers and scientists in the field of epigenetics and oncology.
The successful development of A-485 demonstrates the feasibility of selectively targeting the
catalytic activity of histone acetyltransferases for therapeutic benefit.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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